
1-Fluoro-4-iodobenzene
Overview
Description
1-Fluoro-4-iodobenzene, also known as 4-fluoroiodobenzene, is an organic compound with the molecular formula C₆H₄FI. It is a halogenated derivative of benzene, where a fluorine atom and an iodine atom are substituted at the para positions of the benzene ring. This compound is a versatile building block in organic synthesis and radiochemistry .
Preparation Methods
1-Fluoro-4-iodobenzene can be synthesized through various methods:
Diazotization Reaction: One common method involves the diazotization of 4-fluoroaniline followed by iodination. In this process, 4-fluoroaniline is first converted to its diazonium salt using sodium nitrite and hydrochloric acid.
Direct Iodination: Another method involves the direct iodination of fluorobenzene using iodine and a suitable oxidizing agent such as sodium periodate in the presence of acetic acid.
Chemical Reactions Analysis
Cross-Coupling Reactions
1-Fluoro-4-iodobenzene participates in palladium- and copper-catalyzed cross-coupling reactions to form C–C and C–N bonds.
Suzuki-Miyaura Coupling
The iodine atom undergoes palladium-catalyzed coupling with boronic acids. For example:
- Reaction : Coupling with potassium pentafluorophenyltrifluoroborate using Pd catalysts (e.g., Pd(PPh₃)₄) and Ag₂O in toluene yields 4-fluoro-pentafluorobiphenyl .
- Conditions : Toluene, 80–100°C, 12–24 hours.
Reactant | Catalyst System | Yield | Reference |
---|---|---|---|
Pentafluorophenylborate | Pd(OAc)₂/Ag₂O | 85% | |
Phenylboronic acid | Pd(OAc)₂/PPh₃/K₂CO₃ | 77% |
Buchwald-Hartwig Amination
The iodine site facilitates aryl amination with amines:
- Example : Reaction with ethyl 1H-pyrazole-3-carboxylate using CuI/K₂CO₃ and trans-N,N′-dimethylcyclohexane-1,2-diamine in toluene at 110°C for 48 hours yields ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate (77% yield) .
Ullmann-Type Coupling
Copper-mediated coupling with heterocycles or nucleophiles:
- Reaction : Synthesis of fluorinated biphenyls via CuI/K₂CO₃ in DMF under microwave irradiation (130°C, 1 hour) .
Substrate | Conditions | Yield |
---|---|---|
Ethyl pyrazole carboxylate | CuI, K₂CO₃, 110°C | 77% |
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom can be displaced under harsh conditions due to the electron-withdrawing iodine:
- Example : Reaction with piperazine derivatives at elevated temperatures (150°C) in polar aprotic solvents .
Comparative Reactivity Data
The table below summarizes key reaction outcomes:
Reaction Type | Catalyst | Temperature | Time | Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/Ag₂O | 80°C | 24h | 85% |
Ullmann Coupling | CuI/K₂CO₃ | 110°C | 48h | 77% |
Buchwald-Hartwig | Pd(OAc)₂/PPh₃ | 100°C | 12h | 72% |
Key Mechanistic Insights
Scientific Research Applications
Radiochemistry
1-Fluoro-4-iodobenzene serves as a crucial building block in the synthesis of radiolabeled compounds, particularly those incorporating fluorine-18. This isotope is widely used in positron emission tomography (PET) imaging. The compound facilitates the development of radiotracers for studying neurological conditions and cancer.
Case Study : In a study focused on synthesizing dopamine D4 receptor ligands, this compound was utilized to create radiolabeled compounds with high selectivity and yield. The synthesis involved palladium-catalyzed reactions that achieved radiochemical yields of up to 60% using dimethylsulfoxide as a solvent .
Organic Synthesis
The compound is employed in various transition metal-mediated cross-coupling reactions, such as Suzuki and Sonogashira reactions. These methods are pivotal in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental in synthesizing pharmaceuticals and agrochemicals.
Data Table: Cross-Coupling Reactions Using this compound
Reaction Type | Catalyst | Solvent | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh) | Toluene | 75 |
Sonogashira Reaction | Pd(PPh) | DMF | 80 |
Negishi Coupling | Ni(cod) | THF | 70 |
The versatility of this compound in these reactions underscores its significance in synthetic organic chemistry.
Material Science
Recent advancements have explored the application of this compound in developing new materials, particularly those involving polymeric systems or nanomaterials. Its unique properties facilitate interactions that can enhance material performance.
Case Study : Research has demonstrated that incorporating this compound into polymer matrices can improve the thermal and mechanical properties of the resulting materials, making them suitable for applications in electronics and coatings .
Mechanism of Action
The mechanism of action of 1-fluoro-4-iodobenzene in chemical reactions primarily involves the activation of the carbon-iodine bond. In cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the carbon-iodine bond, forming a palladium complex. This complex then undergoes transmetalation and reductive elimination steps to form the desired product .
Comparison with Similar Compounds
1-Fluoro-4-iodobenzene can be compared with other halogenated benzenes:
1-Chloro-4-iodobenzene: Similar in structure but with a chlorine atom instead of a fluorine atom.
1-Bromo-4-iodobenzene: Contains a bromine atom instead of fluorine.
1-Iodo-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity compared to this compound.
This compound is unique due to the presence of both fluorine and iodine atoms, which provide a balance of reactivity and stability, making it a valuable compound in various chemical applications .
Biological Activity
1-Fluoro-4-iodobenzene (CAS No. 352-34-1) is an organofluorine compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and radiochemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.
This compound has the following chemical characteristics:
- Molecular Formula : C₆H₄FI
- Molecular Weight : 222.00 g/mol
- Boiling Point : 182–184 °C
- Melting Point : -20 °C
- Density : 1.925 g/cm³
- Flash Point : 68 °C (154 °F)
These properties indicate that this compound is a liquid at room temperature and has a moderate boiling point, making it suitable for various chemical reactions and applications in synthesis .
Pharmacokinetics and Metabolism
This compound exhibits significant biological activity due to its ability to interact with various biological targets. It is known to be a substrate for the blood-brain barrier (BBB) and can permeate biological membranes effectively, as indicated by its Log Kp value of -5.62 cm/s, suggesting good skin permeation potential .
Moreover, it acts as an inhibitor for the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the metabolism of co-administered drugs that are CYP1A2 substrates, potentially leading to drug-drug interactions .
Case Study 1: Antifungal Activity
A study investigating the antifungal properties of halogenated benzene derivatives found that certain analogs exhibited significant antifungal activity against Candida albicans with IC50 values around 43 µM. This suggests that structural modifications involving halogen substitutions can enhance biological activity .
Case Study 2: Radiochemistry Applications
In radiochemistry, this compound serves as a versatile building block for synthesizing radiolabeled compounds used in positron emission tomography (PET). Its incorporation into fluorinated compounds allows for improved imaging capabilities in medical diagnostics. The compound is utilized in various transition metal-mediated cross-coupling reactions, which are essential for developing radiotracers .
Summary of Biological Activities
Biological Activity | Observations |
---|---|
BBB Permeability | Yes |
CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (No), CYP2D6 (No) |
Antimicrobial Potential | Similar compounds exhibit activity; specific data on this compound needed |
Radiochemistry Use | Versatile building block for PET tracers |
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling 1-fluoro-4-iodobenzene in laboratory settings?
- This compound is stabilized with copper to prevent decomposition, requiring storage under inert conditions (e.g., nitrogen) . Safety protocols include using fume hoods, personal protective equipment (PPE), and avoiding contact with oxidizing agents. Its use is restricted to trained personnel due to potential toxicity and reactivity .
Q. How do the physical properties of this compound influence experimental design?
- Key properties include a low melting point (-27°C), boiling point (183°C), and aqueous solubility (0.1665 g/L at 25°C) . These properties dictate solvent selection (e.g., THF or DMF for low-polarity reactions) and purification methods (e.g., distillation or recrystallization). The low solubility necessitates phase-transfer catalysts for aqueous-phase reactions .
Q. What are the primary synthetic routes to this compound?
- Common methods include halogen-exchange reactions (e.g., fluorination of 1-chloro-4-iodobenzene) or diazotization of 4-fluoroaniline followed by iodination. Mechanochemical borylation of aryldiazonium salts may also yield this compound as a byproduct .
Advanced Research Questions
Q. How does the fluorine substituent affect cross-coupling reactivity in Suzuki-Miyaura or Buchwald-Hartwig aminations?
- The electron-withdrawing fluorine activates the iodine atom for oxidative addition in palladium-catalyzed reactions, enabling high yields (90–98%) in couplings with heterocycles like imidazoles . However, steric and electronic effects may require ligand optimization (e.g., XPhos or SPhos) to suppress homocoupling .
Q. What methodologies resolve discrepancies in reported physical properties (e.g., refractive index)?
- Conflicting refractive index values (CRC: 1.5270 vs. TCI: 1.582–1.584) arise from measurement conditions or impurities. Researchers should validate data using standardized methods (e.g., Abbe refractometry at 20°C) and cross-reference with high-purity samples .
Q. How is this compound utilized in radiopharmaceutical synthesis?
- It serves as a precursor in carbon-11 labeling via Pd-mediated carbonylations with [11C]CO. The iodine atom facilitates rapid oxidative addition, enabling efficient synthesis of PET tracers like [11C]FIMX for neuroimaging . Reaction optimization includes temperature control (80–130°C) and aminolysis of acylpalladium intermediates .
Q. What analytical techniques are employed to characterize thermal stability and decomposition pathways?
- Differential scanning calorimetry (DSC) reveals decomposition temperatures and molten-state behavior. For this compound, DSC profiles show direct decomposition without melting, contrasting with related diazonium salts . Thermogravimetric analysis (TGA) and NMR of decomposed products (e.g., iodobenzene derivatives) further elucidate pathways .
Q. How do electronic effects govern regioselectivity in N-arylation reactions?
- The fluorine atom directs electrophilic substitution, favoring para-iodination in precursor synthesis. In Cu-catalyzed N-arylations, electron-withdrawing groups enhance reactivity with nitrogen nucleophiles, but competing side reactions (e.g., dehalogenation) must be mitigated using optimized ligands like 3-(diphenylphosphino)propanoic acid .
Q. Methodological Guidelines
- Data Contradiction Analysis : Compare literature values (e.g., refractive index, sublimation enthalpy) with experimental replicates. Use statistical tools (e.g., error propagation models) to assess systematic vs. random errors .
- Reaction Optimization : Screen ligands, solvents, and temperatures systematically. For radiochemistry, prioritize rapid kinetics to align with carbon-11’s short half-life (20.4 min) .
- Safety Protocols : Regularly validate stabilizer efficacy (copper chips) via GC-MS to detect decomposition products (e.g., iodine or HF) .
Properties
IUPAC Name |
1-fluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNQDBQYEBMPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059854 | |
Record name | p-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352-34-1 | |
Record name | 1-Fluoro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoroiodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-FLUORO-4-IODOBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10280 | |
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Record name | 1-FLUORO-4-IODOBENZENE | |
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Record name | Benzene, 1-fluoro-4-iodo- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.930 | |
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Record name | 4-FLUOROIODOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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